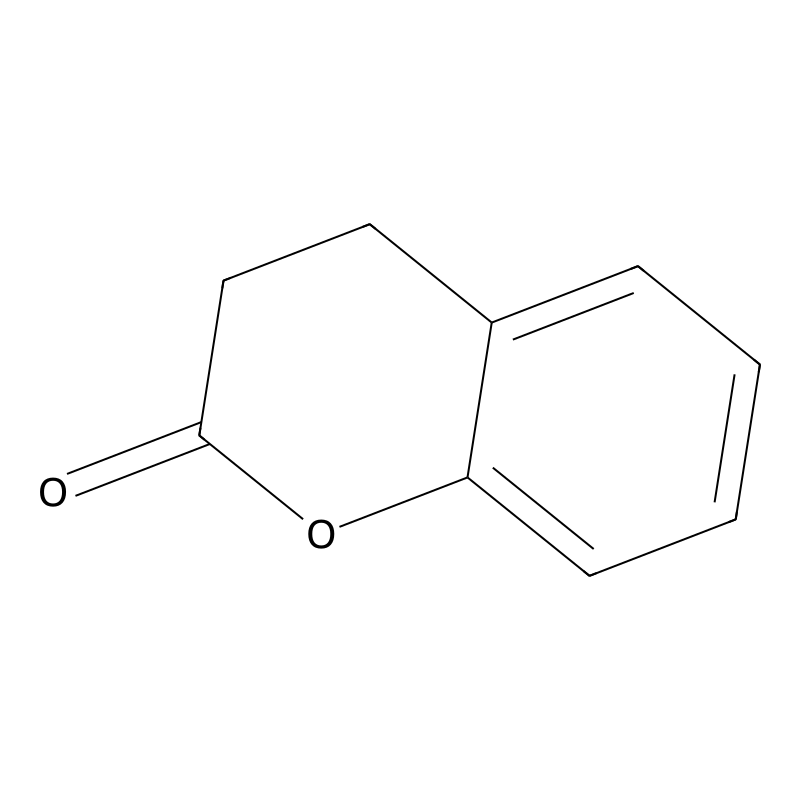

Dihydrocoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Slightly soluble in ether and carbon tetrachloride

1:2.5-3.5 IN 70% ALCOHOL

Soluble in chloroform.

Soluble in chlorinated solvents

In water, 3,000 mg/l at 37 °C

3 mg/mL at 37 °C

Slightly soluble in water; soluble in oil

soluble (in ethanol)

Synonyms

Canonical SMILES

Food and Fragrance Industries

Dihydrocoumarin is widely used as a flavoring agent due to its pleasant, sweet odor resembling hay or freshly cut grass. It is also employed as a fixative in fragrances, enhancing the longevity and intensity of other scent components [].

Potential Health Benefits

Several studies have investigated the potential health benefits of dihydrocoumarin, with promising results in specific areas:

- Anticoagulant properties: Research suggests dihydrocoumarin may possess anticoagulant activity, potentially aiding in preventing blood clot formation []. Further studies are necessary to understand its efficacy and safety in this context.

- Anti-cancer properties: Studies indicate dihydrocoumarin may exhibit anti-cancer properties by influencing cellular pathways and promoting apoptosis (programmed cell death) in cancer cells. However, these studies were conducted in cell lines, and further research is needed to determine its effectiveness in humans.

Plant Growth Regulation

Recent research has explored the potential of dihydrocoumarin as a botanical herbicide. Studies have shown its ability to inhibit the growth of barnyardgrass (Echinochloa crus-galli) in rice fields, offering a potentially eco-friendly alternative to conventional herbicides [].

Dihydrocoumarin is a lactone compound, specifically the 3,4-dihydro derivative of coumarin. It is characterized by a sweet, creamy, and herbal fragrance reminiscent of hay, which makes it popular in the flavor and fragrance industries. This compound is typically found in tonka beans and sweet clover, where it has been isolated since the early 19th century . Dihydrocoumarin appears as colorless to off-white crystals with a melting point of approximately 24-25 °C and a boiling point of about 272 °C. It is slightly soluble in water but readily dissolves in organic solvents like chloroform and methanol .

While the mechanism of action for DHC's fragrance properties is not definitively established, it is believed to be linked to its interaction with olfactory receptors in the nose. These receptors detect specific shapes and functional groups of odorant molecules, triggering the perception of smell []. The lactone ring and the overall structure of DHC likely contribute to its pleasant aroma.

Emerging research suggests DHC might possess various biological activities, including antioxidant and anti-inflammatory properties. However, the specific mechanisms underlying these effects require further investigation [].

Research indicates that dihydrocoumarin exhibits various biological activities. It has been shown to influence epigenetic processes in human cells in vitro, suggesting potential implications in pharmacology and biotechnology . Furthermore, studies have suggested that it may possess antioxidant properties and could play a role in modulating certain biological pathways .

Dihydrocoumarin can be synthesized via several methods:

- Hydrogenation of Coumarin: This is the most common method, typically involving palladium or nickel catalysts at elevated temperatures (160-200 °C) and pressures .

- Dehydrogenation of Hexahydrocoumarin: This method utilizes palladium or platinum-alumina catalysts under vapor-phase conditions .

- Isocyanide-Based Three-Component Reaction: A novel approach that combines substituted 2-hydroxybenzaldehydes, Meldrum’s acid, and isocyanides without the need for catalysts .

Dihydrocoumarin finds applications across various industries:

- Flavoring Agent: Used extensively in food products for its sweet and nutty flavor profile.

- Fragrance Industry: Incorporated into perfumes and personal care products due to its pleasant aroma.

- Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Organic Solvent: Utilized as a solvent in

Dihydrocoumarin shares structural similarities with several other compounds within the coumarin family. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Coumarin | Lactone | Known for its sweet odor; used as a flavoring agent. |

| 3-Hydroxycoumarin | Hydroxy derivative | Exhibits stronger biological activity against certain pathogens. |

| 4-Methylcoumarin | Methyl-substituted | Has distinct antimicrobial properties; used in pharmaceuticals. |

| 7-Hydroxycoumarin | Hydroxy derivative | Known for its antioxidant properties and potential health benefits. |

Dihydrocoumarin's unique sweet-herbaceous aroma sets it apart from these similar compounds while maintaining functional characteristics typical of lactones.

Molecular Structure and Isomeric Forms

Dihydrocoumarin possesses the molecular formula C₉H₈O₂ with a molecular weight of 148.16 g/mol. The compound exhibits a distinctive benzopyranone structure characterized by a saturated lactone ring fused to a benzene ring. The core structure consists of a chromanone framework where the 3,4-positions of the coumarin system are saturated, distinguishing it from its unsaturated parent compound coumarin.

The compound's structural architecture can be described as 3,4-dihydro-2H-1-benzopyran-2-one, which represents the systematic IUPAC nomenclature. The molecule contains a six-membered heterocyclic lactone ring fused to a benzene ring, creating a bicyclic system with specific conformational properties. X-ray crystallographic studies have revealed detailed structural parameters, including precise bond lengths and angles that characterize the molecular geometry.

Spectroscopic analysis has confirmed the presence of aromatic carbons and hydrogen atoms, along with the characteristic carbonyl and methylene groups. The compound demonstrates non-classical intermolecular interactions of the C-H⋅⋅⋅O type that influence molecular arrangement and crystal packing. These structural features contribute to the compound's chemical reactivity and physical properties.

IUPAC Nomenclature and CAS Registry

The official IUPAC name for dihydrocoumarin is 3,4-dihydro-2H-1-benzopyran-2-one. The compound is registered under CAS Registry Number 119-84-6, which serves as its unique chemical identifier in databases and regulatory systems. The European Community number is listed as 204-354-9, providing additional regulatory identification.

Multiple synonymous names exist for this compound, reflecting its diverse applications and historical nomenclature development. Common alternative names include chroman-2-one, benzodihydropyrone, hydrocoumarin, melilotin, melilotol, and 2-chromanone. The compound is also known by various trade names and chemical identifiers including FEMA Number 2381, indicating its status as a flavoring agent.

The InChI key for dihydrocoumarin is VMUXSMXIQBNMGZ-UHFFFAOYSA-N, providing a standardized chemical identifier for computational applications. The SMILES notation is represented as O=C1CCc2ccccc2O1, which describes the molecular connectivity in a linear format suitable for database searches and computational chemistry applications.

Crystallographic and Spectroscopic Data

Nuclear Magnetic Resonance Spectroscopy

Comprehensive NMR spectroscopic data for dihydrocoumarin has been obtained through multiple analytical techniques. ¹H NMR analysis reveals characteristic chemical shifts for the aromatic protons appearing in the range of 6.9-7.2 ppm, while the methylene protons of the saturated ring system appear at approximately 2.5-2.8 ppm. The ¹³C NMR spectrum shows distinct carbonyl carbon resonance at 185.6 ppm, with aromatic carbons appearing between 118-156 ppm and aliphatic carbons at 29.0 and 40.3 ppm.

Two-dimensional NMR experiments including HSQC and HMBC have been employed to establish complete structural assignments. TOCSY experiments have provided additional connectivity information, confirming the molecular framework and supporting structural characterization efforts. The spectroscopic data obtained from samples in D₂O at pH 7.4 and 298K using a 500MHz spectrometer provide reference standards for compound identification.

Infrared Spectroscopy and Mass Spectrometry

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the lactone carbonyl group and aromatic C-H stretching frequencies. The carbonyl stretching frequency appears as a strong absorption, indicative of the lactone functionality that defines the compound's chemical behavior.

Mass spectrometric analysis using electron ionization has been documented, providing fragmentation patterns characteristic of the dihydrocoumarin structure. The molecular ion peak appears at m/z 148, corresponding to the molecular weight, with characteristic fragmentation patterns that support structural identification. These spectroscopic techniques collectively provide comprehensive analytical methods for compound identification and purity assessment.

X-ray Crystallographic Analysis

X-ray crystallographic studies have been performed on dihydrocoumarin derivatives, providing detailed three-dimensional structural information. Crystal structure analysis of related compounds, such as 4-(4-methoxyphenyl)-3,4-dihydro-chromen-2-one, has revealed important structural parameters including bond lengths, bond angles, and intermolecular interactions.

The crystallographic data indicates that dihydrocoumarin compounds adopt specific conformations in the solid state, with the saturated six-membered ring typically adopting envelope or half-chair conformations. Intermolecular hydrogen bonding patterns, particularly C-H⋅⋅⋅O interactions, play crucial roles in crystal packing and molecular organization.

Chemical Synthesis Routes

Hydrogenation of Coumarin

The hydrogenation of coumarin represents the most extensively studied and industrially relevant method for dihydrocoumarin synthesis [4] [5]. This catalytic reduction process involves the selective hydrogenation of the carbon-carbon double bond in the lactone ring of coumarin to yield 3,4-dihydrocoumarin [3] [4].

Palladium-Catalyzed Hydrogenation Process

The primary industrial method employs palladium catalysts under controlled hydrogen atmosphere conditions [4] [5]. The process typically utilizes palladium on carbon or palladium black as the heterogeneous catalyst, operating under mild conditions compared to alternative metal catalysts [4]. Research demonstrates that palladium catalysts enable the reaction to proceed at lower temperatures and pressures while maintaining high selectivity for the desired product [4] [5].

Recent advances in asymmetric palladium catalysis have achieved remarkable enantioselectivity in dihydrocoumarin synthesis [25]. The palladium-catalyzed asymmetric autotandem hydrogenation of α,β-unsaturated lactones proceeds through initial carbon-carbon bond hydrogenation, delivering dihydrocoumarin products with high yield and enantioselectivity [25]. Under optimized conditions using palladium trifluoroacetate and QuinoxP ligand in trifluoroethanol, the reaction achieves excellent stereochemical control [25].

Reaction Parameters and Optimization

Industrial hydrogenation processes typically operate at temperatures ranging from 25 to 80 degrees Celsius with hydrogen pressures between 1 to 10 atmospheres [4] [5]. The reaction proceeds efficiently in various solvents including ethanol, methanol, and aqueous systems [4]. Catalyst loading generally ranges from 1 to 10 mole percent based on the coumarin substrate [25].

The following table summarizes key reaction parameters for palladium-catalyzed coumarin hydrogenation:

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 25-80°C | 40-60°C |

| Pressure | 1-10 atm H₂ | 3-5 atm H₂ |

| Catalyst Loading | 1-10 mol% | 3-5 mol% |

| Reaction Time | 2-24 hours | 6-12 hours |

| Yield | 80-95% | 90-95% |

Alternative Catalyst Systems

Beyond palladium, other transition metals including platinum, rhodium, and ruthenium have been investigated for coumarin hydrogenation [27]. Comparative studies reveal varying selectivity profiles, with platinum catalysts showing different thermodynamic preferences compared to palladium systems [27]. However, palladium remains the preferred catalyst due to its superior activity and selectivity under mild reaction conditions [4] [5].

Lactonization of Melilotic Acid

The lactonization of melilotic acid (2-hydroxydihydrocinnamic acid) provides an alternative synthetic route to dihydrocoumarin [8] [9]. This approach involves the intramolecular cyclization of melilotic acid under acidic conditions to form the six-membered lactone ring characteristic of dihydrocoumarin [8] [9].

Acid-Catalyzed Cyclization Process

The lactonization reaction typically employs citric acid as a mild Brønsted acid catalyst [8] [9]. The process involves heating melilotic acid in the presence of catalytic amounts of citric acid, followed by distillation to obtain pure dihydrocoumarin [8] [9]. Research demonstrates that this method achieves high conversion rates with minimal side product formation [8] [9].

Distillation parameters play a crucial role in product isolation and purity [8] [9]. The process typically involves bulb-to-bulb distillation under reduced pressure to prevent thermal decomposition of the lactone product [9]. Temperature control during distillation ensures optimal yield while maintaining product integrity [9].

Optimization of Reaction Conditions

Studies on melilotic acid lactonization reveal that reaction temperature, acid catalyst concentration, and reaction time significantly influence product yield and purity [8] [9]. Optimal conditions typically involve temperatures between 120-150 degrees Celsius with citric acid loadings of 2-5 mole percent relative to melilotic acid [8] [9].

The conversion of melilotic acid to dihydrocoumarin proceeds through an intramolecular nucleophilic attack mechanism [8] [9]. The hydroxyl group of melilotic acid attacks the carboxylic acid carbon, forming the lactone ring with elimination of water [8] [9]. This cyclization reaction is thermodynamically favored due to the formation of a stable six-membered ring system [8] [9].

Biotechnological Production

Microbial Conversion Using Pseudomonas orientalis and Saccharomyces cerevisiae

Biotechnological production of dihydrocoumarin through microbial conversion represents an environmentally sustainable alternative to chemical synthesis [14] [16]. Two primary microorganisms have demonstrated significant potential for industrial-scale dihydrocoumarin production: Pseudomonas orientalis and Saccharomyces cerevisiae [14] [16].

Pseudomonas orientalis Bioconversion

Pseudomonas orientalis exhibits remarkable efficiency in converting coumarin to dihydrocoumarin through enzymatic reduction processes [14] [16]. The biotransformation pathway involves the initial conversion of coumarin to melilotic acid, which subsequently undergoes lactonization during product purification to yield dihydrocoumarin [14] [16].

Recent research on Pseudomonas putida, a closely related species, demonstrates exceptional coumarin biodegradation capability with 99.83% conversion efficiency within 24 hours under optimal conditions [13]. The microorganism operates optimally at 30 degrees Celsius and neutral pH, utilizing coumarin as the sole carbon source [13]. The biodegradation process produces dihydrocoumarin as the primary metabolite through enzymatic reduction of the coumarin double bond [13].

Optimization studies reveal that β-cyclodextrin supplementation significantly enhances coumarin degradation rates in Pseudomonas species [13]. The optimal coumarin concentration for maximum biodegradation efficiency is approximately 1 milligram per milliliter, with higher concentrations exhibiting inhibitory effects on microbial growth [13].

Saccharomyces cerevisiae Fermentation Process

Saccharomyces cerevisiae strains have been extensively studied for dihydrocoumarin production from both pure coumarin and natural sources such as tonka bean meal [14] [16]. The fermentation process involves the biotransformation of coumarin to melilotic acid through yeast enzymatic systems, followed by thermal conversion to dihydrocoumarin during downstream processing [14] [16].

Industrial-scale studies demonstrate that Saccharomyces cerevisiae can produce approximately 1.0 gram per liter of dihydrocoumarin from 25 grams per liter of tonka beans within 147 hours of fermentation [14] [16]. This biotechnological approach produces natural dihydrocoumarin that meets regulatory requirements for food flavoring applications in accordance with United States and European Union regulations [14] [16].

The fermentation process operates under controlled aerobic conditions with glucose supplementation to support yeast growth and metabolic activity [14] [16]. Temperature control at 25-30 degrees Celsius ensures optimal enzyme activity while preventing thermal degradation of the substrate and product [14] [16].

Comparative Production Metrics

The following table summarizes key performance parameters for microbial dihydrocoumarin production:

| Microorganism | Substrate | Yield | Time | Conditions |

|---|---|---|---|---|

| Pseudomonas putida | Coumarin (1 mg/mL) | 99.83% conversion | 24 hours | 30°C, pH 7.0 |

| Saccharomyces cerevisiae | Tonka beans (25 g/L) | 1.0 g/L product | 147 hours | 25-30°C, aerobic |

| Pseudomonas orientalis | Pure coumarin | Variable | 24-72 hours | 30°C, aerobic |

Enzymatic Mechanisms and Pathway Engineering

Recent molecular studies have identified multiple xenobiotic reductase homologs in Pseudomonas species that catalyze the conversion of coumarin to dihydrocoumarin [15] [17]. These enzymes belong to the old yellow enzyme family and demonstrate varying substrate specificities and catalytic efficiencies [15] [17]. The redundancy of these enzymatic systems provides metabolic flexibility and enhanced coumarin tolerance in soil microorganisms [17].

Genetic analysis reveals that coumarin-degrading microorganisms possess multiple hydrolases that accelerate melilotic acid generation from dihydrocoumarin [15]. These enzymes facilitate the initial ring-opening step that precedes lactonization during product recovery [15]. Understanding these enzymatic pathways enables targeted metabolic engineering approaches for enhanced production efficiency [15].

Extraction from Natural Sources (Melilotus officinalis)

Melilotus officinalis, commonly known as sweet clover, serves as a significant natural source for dihydrocoumarin extraction [18] [19] [20]. This leguminous plant accumulates substantial quantities of coumarin and related compounds in its aerial parts, providing a renewable feedstock for natural dihydrocoumarin production [18] [19] [20].

Plant Material Characterization and Processing

Sweet clover contains multiple coumarin derivatives, with coumarin being the predominant compound present in concentrations ranging from 10.81 milligrams per gram of dry extract [20]. The plant material also contains related phenolic compounds including para-coumaric acid, gallic acid, and quercetin, which contribute to the overall bioactive profile [20].

Extraction methodologies typically employ ethanol or methanol-based solvents to maximize coumarin recovery from dried plant material [19] [20]. High-performance liquid chromatography analysis confirms the presence of coumarin, 4-hydroxycoumarin, and dicoumarol in sweet clover extracts, with varying concentrations depending on plant maturity and processing conditions [19].

Extraction Optimization and Yield Enhancement

Ultrasound-assisted extraction represents the most prevalent method for enhancing coumarin recovery from Melilotus officinalis [19]. Methanol and ethanol, both pure and in aqueous dilutions, emerge as the most effective solvents for coumarin extraction [19]. Optimal extraction conditions typically involve 80% aqueous methanol with sonication times ranging from 60 to 90 minutes [19].

Solid-liquid extraction methodologies employ mechanical shaking to improve extraction efficiency [19]. Research demonstrates that 5 grams of powdered sweet clover herb stirred with 30 milliliters of distilled water for 60 minutes yields significant coumarin concentrations [19]. Alternative protocols utilize 0.1 gram samples stirred with 20 milliliters of methanol for 60 minutes on mechanical shakers [19].

Conversion to Dihydrocoumarin

The extracted coumarin undergoes biotransformation or chemical reduction to produce dihydrocoumarin [18]. Natural conversion processes may occur through endogenous plant enzymes or associated microorganisms present in the plant material [18]. Chemical reduction methods employ standard hydrogenation protocols using palladium catalysts to convert the extracted coumarin to dihydrocoumarin [18].

Quality control measures ensure the natural status of dihydrocoumarin derived from Melilotus officinalis sources [18]. The compound maintains its natural designation when produced through biotechnological processes using plant-derived substrates, making it suitable for applications requiring natural flavoring ingredients [14] [16].

Industrial Processing Considerations

Large-scale extraction from Melilotus officinalis requires consideration of seasonal availability, plant cultivation practices, and sustainable harvesting methods [19] [20]. The extraction yield of approximately 11.58% from sweet clover material provides a reasonable basis for commercial production when combined with efficient downstream processing [20].

Physical Description

Liquid

White to light yellow liquid; Colorless solid; [HSDB] Low melting solid; mp = 24-26 deg C; [MSDSonline]

Solid

colourless to pale yellow liquid; coconut-like aroma

Color/Form

White to light yellow, oily liquid

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

272 °C

271.00 to 272.00 °C. @ 760.00 mm Hg

Flash Point

130 °C

Heavy Atom Count

Taste

Burning

Density

1.169 @ 18 °C

1.186-1.192

Odor

Odor similar to coumarin at room temp or reminiscent of nitrobenzene at higher temp.

Coconut odor

Hay-like

Decomposition

Melting Point

25 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

13.4 [mmHg]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

2H-1-Benzopyran-2-one, 3,4-dihydro-: ACTIVE

Regulatory status of direct food additives: limitations; dihydrocoumarin, synthetic flavor.

Reported uses: non-alcoholic beverages, 7.8 ppm; ice cream, ices, etc, 21 ppm; candy, 44 ppm; baked goods, 28 ppm; gelatins and puddings, 10 ppm; chewing gum, 78 ppm. Regulatory status: FDA status not fully defined; FEMA No 2381.

Useful in vanilla, butter, cream soda, tobacco flavors.

By reduction of coumarin under pressure in presence of nickel at 160-200 °C (Tetralin Gesellschaft, German Patent 355,650) or in presence of palladium-barium sulfate in alcoholic solution (Paal & Schiedewitz, ber Dtsch Chem Ges, 63, 775, 1930).

Interactions

The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Dates

Taking advantage of the aromatisation of 7-diethylamino-4-methyl-3,4-dihydrocoumarin in the fluorescence sensing of superoxide anion

Yuchen Wang, Jianyi Han, Yanzhao Xu, Yongxin Gao, Hui Wen, Huaqing CuiPMID: 32716414 DOI: 10.1039/d0cc02282a

Abstract

The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution. In addition, we reported the advantage of evaluating O˙

sensing probes in anhydrous DMSO instead of in aqueous buffers when using KO

as the surrogate of O

˙

.

3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold

Dan Lv, Min Zhao, Youming Wang, Zhenghong ZhouPMID: 31670332 DOI: 10.1039/c9ob02089f

Abstract

A bifunctional squaramide catalyzed enantioselective formal [2 + 4] annulation reaction with 3-nitro-3,4-dihydrocoumarins and ortho-quinone methide has been developed. Novel chiral masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold are obtained in a highly stereocontrolled manner. Representative transformation of the annulation product to a biologically important quaternary α-amino acid derivative is achieved without any appreciable loss in the diastereo- and enantioselectivity.Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry

Yang Zheng, Xiuli Xu, Fei Yuan, Meiyi Yao, Shunli Ji, Zhiqiang Huang, Feng ZhangPMID: 28425389 DOI: 10.5740/jaoacint.16-0192

Abstract

A sensitive, high-throughput analytical method based on a GC-MS method was established for the simultaneous quantitative determination of two categories of harmful coumarins: simple coumarins (coumarin, 6-methylcoumarin, 7-methoxycoumarin, 3,4-dihydrocoumarin, and 7-ethoxy-4-methylcoumarin) and furocoumarines (psoralen, 8-methoxypsoralen, 5-methoxypsoralen, and trioxysalen). The nine analytes were extracted with ethyl acetate, purified with Oasis HLB solid-phase extraction (SPE) cartridges, and identified and quantitatively determined by GC-MS in selected-ion monitoring mode. The LODs and LOQs of these compounds were in the ranges of 12.5-21.2 and 41.6-70.0 μg/kg, respectively. Average recoveries for the nine analytes ranged from 72.7 to 86.6% at LOQ, 1.5× LOQ, and 2× LOQ spike levels, with RSDs that were typically lower than 5.1%. The SPE-GC-MS method developed in this study was initially applied to research coumarins in cigarette samples; it proved to be accurate, sensitive, convenient, and practical.Tuning of the enzyme ratio in a neutral redox convergent cascade: A key approach for an efficient one-pot/two-step biocatalytic whole-cell system

Sidiky Ménil, Jean-Louis Petit, Elise Courvoisier-Dezord, Adrien Debard, Virginie Pellouin, Thomas Reignier, Michelle Sergent, Valérie Deyris, Katia Duquesne, Véronique de Berardinis, Véronique AlphandPMID: 31389000 DOI: 10.1002/bit.27133

Abstract

The efficiency of a versatile in vivo cascade involving a promiscuous alcohol dehydrogenase, obtained from a biodiversity search, and a Baeyer-Villiger monooxygenase was enhanced by the independent control of the production level of each enzyme to produce ε-caprolactone and 3,4-dihydrocoumarin. This goal was achieved by adjusting the copy number per cell of Escherichia coli plasmids. We started from the observation that this number generally correlates with the amount of produced enzyme and demonstrated that an in vivo multi-enzymatic system can be improved by the judicious choice of plasmid, the lower activity of the enzyme that drives the limiting step being counter-balanced by a higher concentration. Using a preconception-free approach to the choice of the plasmid type, we observed positive and negative synergetic effects, sometimes unexpected and depending on the enzyme and plasmid combinations. Experimental optimization of the culture conditions allowed us to obtain the complete conversion of cyclohexanol (16 mM) and 1-indanol (7.5 mM) at a 0.5-L scale. The yield for the conversion of cyclohexanol was 80% (0.7 g ε-caprolactone, for the productivity of 244 mg·L·h

) and that for 1-indanol 60% (0.3 g 3,4-dihydrocoumarin, for the productivity of 140 mg·L

·h

).

Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin

Luana C Paracatu, Maria L Zeraik, Luiza de Carvalho Bertozo, Aloisio de Andrade Bartolomeu, Luiz C da Silva Filho, Luiz M da Fonseca, Valdecir F XimenesPMID: 27292257 DOI: 10.2174/1573406412666160610093216

Abstract

Coumarin derivatives as dihydrocoumarins have been reported to have multiple biological activities, such as antioxidant and anti-inflammatory properties. Apocynin (APO), which is a substituted-methoxy-catechol, is the most commonly used inhibitor of the multienzymatic complex NADPH-oxidase.To increase the potency of APO as an NADPH oxidase inhibitor and its antioxidant and anti-inflammatory activities, we synthesized a compound by combining the structural features of a dihydrocoumarin and APO.

The dihydrocoumarin-apocynin derivative (HCA) was synthesized and evaluated in antioxidant and cell-based bioassays and compared with APO.

We found that HCA (IC50 = 10 µM) acted as an inhibitor of NADPH oxidase (ex vivo assays) and was more potent than APO (EC50 10 µM). The inhibitory effect on NADPH oxidase was not related to simple radical scavenger activity. HCA was also a more effective radical scavenger than APO, as verified in the DPPH (EC50 = 50.3 versus EC50100 µM), triene degradation (slope AUC/concentration 759 ± 100 versus 101 ± 15) and FRAP (slope 0.159 versus 0.015) assays. The tested compound demonstrated a similar activity as an inhibitor of the oxidative damage provoked by peroxyl radicals in erythrocyte membranes.

HCA showed superior capacity as inhibitor of NADPH oxidase and antioxidant activity. These findings show that HCA could be an improved substitute for APO and deserves further in vivo anti-inflammatory studies.

Paraoxonase 1 polymorphisms within a Mississippi USA population as possible biomarkers of enzyme activities associated with disease susceptibility

Chiquita Y McDaniel, Mary Beth Dail, Robert W Wills, Howard W Chambers, Janice E ChambersPMID: 25027835 DOI: 10.1007/s10528-014-9663-8

Abstract

Paraoxonase (PON1) hydrolyzes paraoxon (PO) and diazoxon (DZO), active metabolites of insecticides parathion and diazinon. The PON1 gene has single nucleotide polymorphisms (SNPs) including a codon 192 arginine (R) to glutamine (Q) and methionine (M) to leucine (L) at codon 55. Hydrolysis of PO (POase), DZO (DZOase), dihydrocoumarin (lactonase), and phenyl acetate (arylesterase) were evaluated for associations with race, gender, age, and PON1 55/192 SNP genotypes. Variables were analyzed both individually and in combination. QQ individuals had higher lactonase (p < 0.001) than RR individuals. This might partially explain why predominantly RR African Americans have higher rates of coronary disease than predominantly QQ Caucasians. Significant (p < 0.001) differences in arylesterase were seen among genotypes with QQ and MM lowest whereas RR and LL were highest. This opposes the prevailing belief that arylesterase is unaffected by genotype and suggests that this activity cannot be used to quantify PON1 protein.Spectroscopic and quantum chemical electronic structure investigations of 3,4-dihydrocoumarin and 3-methylcoumarin

M Arivazhagan, R Kavitha, V P SubhasiniPMID: 24813279 DOI: 10.1016/j.saa.2014.04.001

Abstract

A complete vibrational analysis of 3,4-dihydrocoumarin and 3-methylcoumarin have been performed according to SQM force field method based on ab initio and DFT calculation 6-311++G(d,p) basis set and their frequencies are compared. The influences of carbon-oxygen bond and methyl group to the vibrational frequencies of the title compounds have been discussed. The pronounced decrease of the lone pair orbital occupancy and the molecular stabilization energy show the hyperconjugation interaction from the NBO analysis. Calculations of molecular orbital geometry show that the visible absorption maxima of DHC and 3MC correspond to the electron transition between frontier orbitals such as translation from HOMO to LUMO. Gauge-including atomic orbital (GIAO) 1H and 13C chemical shift calculations have been calculated. Area of high, neutral and low electrostatic potential is determined for DHC and 3MC.Antioxidant and antitumor activities of 4-arylcoumarins and 4-aryl-3,4-dihydrocoumarins

Keyun Zhang, Weixian Ding, Jie Sun, Bin Zhang, Fujiao Lu, Ren Lai, Yong Zou, Gabriel YedidPMID: 24721580 DOI: 10.1016/j.biochi.2014.03.014

Abstract

Five 4-arylcoumarins (1c-g) and twelve 3,4-dihydro-4-arylcoumarins (2a-l) were synthesized and tested for antioxidant activity, antitumor activity, toxicity and structure-activity relationships analysis. 4-Arylcoumarins and 3,4-dihydro-4-arylcoumarins that possess two hydroxyl groups in ortho position, such as 1d, 1f, 2a, 2f, 2g and 2h had stronger radical scavenging properties than that of vitamin C (Vit C) in ABTS(+) assay. Kinetic traces of scavenging ABTS(+) and DPPH radicals showed that all the reaction could reached endpoint in 1 min, which was similar with Vit C. 4-Arylcoumarins with 3'-hydroxyl-4'-methylphenyl structural show more efficient NO radical scavenging activity. Three compounds 2e, 1f and 2a, in particular had superior EC50 for NO scavenging than did Vit C. MTT assay indicated that one compound in particular had a potential antitumor effect, inhibiting proliferation of BGC-823 cells and almost completely killing them at a concentration 62.5 mg/L. With same concentration 100 μg/mL, hemolytic analysis in rabbit red blood cells showed that only two compounds had hemolytic activity with a little more than 5% hemolysis. Injection and oral toxicity tests on Galleria mellonella larvae showed that none of the tested 4-arylcoumarins significantly affected their appetite, viability and mortality.Dihydrocoumarin, an HDAC Inhibitor, Increases DNA Damage Sensitivity by Inhibiting Rad52

Chin-Chuan Chen, Ju-Sui Huang, Tong-Hong Wang, Chen-Hsin Kuo, Chia-Jen Wang, Shu-Huei Wang, Yann-Lii LeuPMID: 29215575 DOI: 10.3390/ijms18122655

Abstract

Effective DNA repair enables cancer cells to survive DNA damage induced by chemotherapeutic or radiotherapeutic treatments. Therefore, inhibiting DNA repair pathways is a promising therapeutic strategy for increasing the efficacy of such treatments. In this study, we found that dihydrocoumarin (DHC), a flavoring agent, causes deficiencies in double-stand break (DSB) repair and prolonged DNA damage checkpoint recovery in yeast. Following DNA damage, Rad52 recombinase was revealed to be inhibited by DHC, which results in deficiencies in DSB repair and prolonged DNA damage checkpoint recovery. The deletion of, a class I histone deacetylase (HDAC), was found to mimic DHC-induced suppression of Rad52 expression, suggesting that the HDAC inhibitor activity of DHC is critical to DSB repair and DNA damage sensitivity. Overall, our findings delineate the regulatory mechanisms of DHC in DSB repair and suggest that it might potentially be used as an inhibitor of the DNA repair pathway in human cells.

Impacts on Sirtuin Function and Bioavailability of the Dietary Bioactive Compound Dihydrocoumarin

Jennifer L Jacobi, Bo Yang, Xu Li, Anna K Menze, Sara M Laurentz, Elsa M Janle, Mario G Ferruzzi, George P McCabe, Clint Chapple, Ann L KirchmaierPMID: 26882112 DOI: 10.1371/journal.pone.0149207